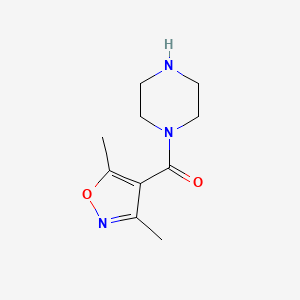

(3,5-Diméthylisoxazol-4-yl)(pipérazin-1-yl)méthanone

Vue d'ensemble

Description

“(3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone” is a compound that has been mentioned in the context of various scientific research . It is a part of a larger family of compounds that include piperazine and isoxazole moieties .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques like IR, 1H NMR, 13C NMR, and mass spectral technique . These techniques provide information about the functional groups present in the molecule and their arrangement.Applications De Recherche Scientifique

Thérapie anticancéreuse : Inhibition de BRD4

Inhibiteurs de BRD4 : ont montré un potentiel prometteur dans la thérapie anticancéreuse, en particulier pour les sous-types de cancer du sein comme le TNBC (cancer du sein triple négatif). Des dérivés de la (3,5-Diméthylisoxazol-4-yl)(pipérazin-1-yl)méthanone ont été synthétisés pour évaluer leurs activités inhibitrices contre BRD4, certains composés présentant une activité antiproliférative puissante .

Chimie médicinale : Développement de médicaments antipsychotiques

Les dérivés de la pipérazine, qui comprennent la structure de la this compound, sont connus pour leurs larges activités biologiques. Ils agissent comme antagonistes de la dopamine et de la sérotonine et sont utilisés dans le développement de médicaments antipsychotiques .

Biochimie : Études d'inhibition enzymatique

Les dérivés du composé ont été utilisés dans des études d'inhibition enzymatique, qui sont cruciales pour comprendre les voies biochimiques et développer des agents thérapeutiques. Par exemple, ils ont été impliqués dans des études liées aux inhibiteurs de la cyclase de l'oxysqualène .

Chimie organique : Synthèse de nouveaux composés

En chimie organique, le composé sert de brique de base pour la synthèse de nouveaux dérivés ayant des activités biologiques potentielles. Ces dérivés sont ensuite testés pour diverses propriétés, y compris la cytotoxicité contre différentes lignées cellulaires .

Génie chimique : Développement de procédés

Le composé est également important en génie chimique, où ses procédés de synthèse et de purification sont optimisés pour une production à grande échelle. Ceci est essentiel pour la disponibilité commerciale du composé à des fins de recherche et d'utilisation thérapeutique .

Science des matériaux : Analyse de la structure moléculaire

En science des matériaux, la structure du composé a été analysée à l'aide de techniques telles que la DFT (théorie de la fonctionnelle de la densité) et la diffraction des rayons X sur monocristal pour mieux comprendre ses propriétés et comment il peut être incorporé dans de nouveaux matériaux .

Orientations Futures

The future directions for research on “(3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . This could include the development of new analogs and evaluation of their therapeutic potential.

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Mode of Action

Based on the structural similarity to 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, it can be hypothesized that it may interact with dopamine and serotonin receptors, leading to changes in neurotransmitter levels and neuronal activity .

Biochemical Pathways

If it acts as a dopamine and serotonin antagonist like its structurally similar counterparts, it may influence the dopaminergic and serotonergic pathways, potentially affecting mood, cognition, and motor control .

Result of Action

If it acts as a dopamine and serotonin antagonist, it could potentially alter neurotransmitter levels, neuronal activity, and ultimately, behavior .

Analyse Biochimique

Biochemical Properties

(3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone plays a significant role in various biochemical reactions. It has been identified as a potent inhibitor of the bromodomain and extraterminal domain (BET) family of proteins . These proteins are involved in regulating gene expression by interacting with acetylated histones. The compound’s interaction with BET proteins, particularly BRD4, inhibits their function, leading to changes in gene expression. This interaction is crucial for its potential therapeutic applications in treating hematologic cancers .

Cellular Effects

The effects of (3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone on cellular processes are profound. It has been shown to inhibit the proliferation of cancer cells, such as U266 cells, by arresting them in the G0/G1 phase of the cell cycle and inducing apoptosis . This compound also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Additionally, it influences gene expression by inhibiting the activity of BET proteins, leading to changes in the transcription of genes involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, (3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone exerts its effects through binding interactions with BET proteins. By binding to the bromodomains of these proteins, it prevents their interaction with acetylated histones, thereby inhibiting their role in gene transcription regulation . This inhibition leads to a decrease in the expression of genes that promote cell proliferation and survival, ultimately resulting in the induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its inhibitory activity on BET proteins over extended periods, leading to sustained changes in gene expression and cellular behavior

Dosage Effects in Animal Models

The effects of (3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone vary with different dosages in animal models. At lower doses, the compound effectively inhibits BET proteins and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, it may exhibit toxic effects, including adverse impacts on normal cell function and overall health . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

(3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, which play a role in its metabolism and degradation . The compound’s metabolism can lead to the formation of metabolites that may have different biological activities and effects on cellular function. Understanding these metabolic pathways is essential for predicting the compound’s behavior in vivo and optimizing its therapeutic use.

Transport and Distribution

Within cells and tissues, (3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s ability to reach its target sites, such as the nucleus where BET proteins are located, is critical for its effectiveness in inhibiting gene transcription .

Subcellular Localization

The subcellular localization of (3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone is primarily within the nucleus, where it interacts with BET proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific nuclear compartments. The compound’s activity and function are closely linked to its ability to localize within the nucleus and inhibit BET protein-mediated gene transcription .

Propriétés

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-7-9(8(2)15-12-7)10(14)13-5-3-11-4-6-13/h11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSVTZRMQLMSRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

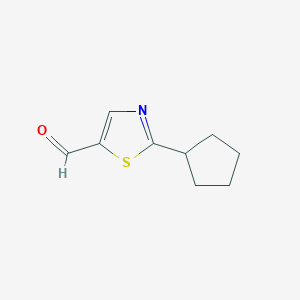

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

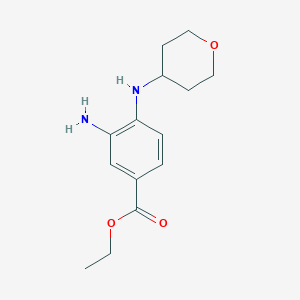

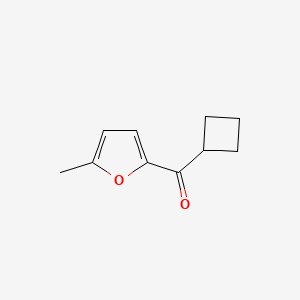

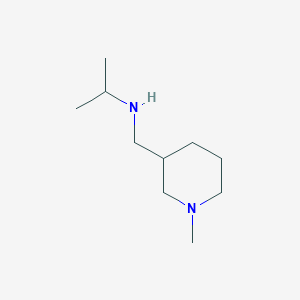

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1453614.png)

![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B1453615.png)

![2-[(Pyridin-4-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B1453627.png)

![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)ethan-1-ol](/img/structure/B1453628.png)